molecular formula C28H33FN2O5S B2933950 N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate CAS No. 1331304-89-2

N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate

Cat. No. B2933950
CAS RN: 1331304-89-2
M. Wt: 528.64
InChI Key: FFRLSRAMLPEXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate is a useful research compound. Its molecular formula is C28H33FN2O5S and its molecular weight is 528.64. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One area of application involves the investigation of piperidine derivatives for their corrosion inhibition properties. A study conducted by Kaya et al. (2016) explored the adsorption and corrosion inhibition characteristics of three piperidine derivatives on the corrosion of iron. The study utilized quantum chemical calculations and molecular dynamics simulations to understand the interaction between these compounds and iron surfaces, providing insights into their potential use as corrosion inhibitors in industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Structural Investigation

Another significant application is in structural chemistry, where compounds similar to the one mentioned are analyzed for their potential as active pharmaceutical ingredients (APIs). A study by Pawlak, Szczesio, & Potrzebowski (2021) reported on the structural investigation of AND-1184, a potential API for treating dementia, through single-crystal X-ray and solid-state NMR characterizations. This research underscores the importance of detailed structural analyses in developing pharmaceutical compounds (Pawlak, Szczesio, & Potrzebowski, 2021).

Inhibition of Biological Targets

Research has also focused on the synthesis and evaluation of benzenesulfonamides as inhibitors for specific biological targets. For instance, the creation of potent, selective inhibitors for cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes, has been a significant area of interest. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, investigating their effects on COX-2 and COX-1 enzymes, highlighting the role of fluorine atoms in enhancing selectivity and potency (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Enzyme Inhibition for Therapeutic Applications

Another example includes the development of membrane-bound phospholipase A2 inhibitors, with significant implications for treating conditions like myocardial infarction. Oinuma et al. (1991) synthesized a series of benzenesulfonamides, revealing their potential in inhibiting arachidonic acid liberation, a crucial step in inflammatory responses, thus offering a pathway toward new therapeutic agents (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).

properties

IUPAC Name

benzoic acid;N-(4-fluorophenyl)-N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S.C7H6O2/c1-17-5-11-21(12-6-17)28(26,27)24(19-9-7-18(22)8-10-19)16-20(25)15-23-13-3-2-4-14-23;8-7(9)6-4-2-1-3-5-6/h5-12,20,25H,2-4,13-16H2,1H3;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRLSRAMLPEXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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